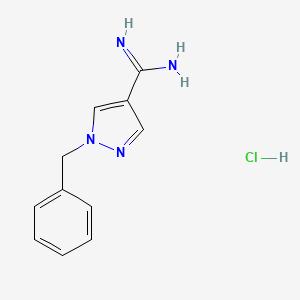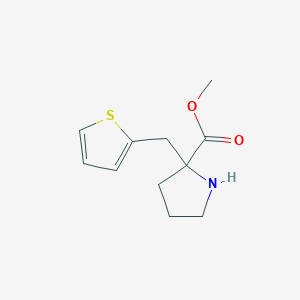
Methyl 3-((4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)methyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
Methyl 3-((4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)methyl)benzoate acts primarily as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. It also has some affinity for the sigma receptor and the serotonin transporter. The exact mechanism of action of this compound is not fully understood, but it is thought to involve the activation of the mesolimbic reward pathway, which is involved in the development of addiction and other mental health disorders.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature, as well as feelings of euphoria, increased energy, and decreased appetite. It can also cause a range of adverse effects, including anxiety, paranoia, hallucinations, and psychosis. Long-term use of this compound can lead to addiction, cognitive impairment, and other mental health problems.
実験室実験の利点と制限
Methyl 3-((4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)methyl)benzoate has several advantages as a research tool, including its high potency, rapid onset of action, and ability to induce a range of biochemical and physiological effects. However, it also has several limitations, including its potential for abuse and addiction, its adverse health effects, and its legal status as a controlled substance in many countries.
将来の方向性
There are several potential future directions for research on Methyl 3-((4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)methyl)benzoate and other synthetic cathinones. One area of focus is the development of new treatments for addiction and other mental health disorders that target the mesolimbic reward pathway. Another area of interest is the development of new analytical methods for the detection and quantification of synthetic cathinones in biological samples. Finally, there is a need for further research into the long-term health effects of synthetic cathinones, including their potential to cause cancer and other chronic diseases.
合成法
Methyl 3-((4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)methyl)benzoate is typically synthesized using a multi-step process that involves the reaction of various chemical precursors. The most common method involves the reaction of 3,4-methylenedioxyphenyl-2-propanone (MDP2P) with methylamine and para-toluenesulfonic acid (p-TSA) in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through a series of chromatography and recrystallization steps to yield pure this compound.
科学的研究の応用
Methyl 3-((4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)methyl)benzoate has been widely used in scientific research to study the mechanisms of action of psychoactive drugs and to develop new treatments for addiction and other mental health disorders. In particular, this compound has been used to study the effects of stimulants on the central nervous system and to investigate the role of dopamine and other neurotransmitters in drug addiction. It has also been used in preclinical studies to evaluate the safety and efficacy of potential new treatments for addiction and other mental health disorders.
特性
IUPAC Name |
methyl 3-[[4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-30-22(28)18-7-5-6-17(14-18)15-24-12-10-19(11-13-24)25-16-21(27)26(23(25)29)20-8-3-2-4-9-20/h2-9,14,19H,10-13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHHLGOSSCOSIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CN2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate](/img/structure/B2622868.png)
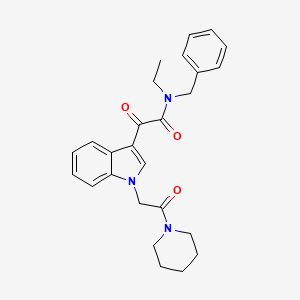
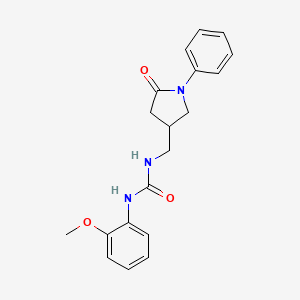
![7-{6-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2622873.png)

![2-benzoyl-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzamide](/img/structure/B2622876.png)
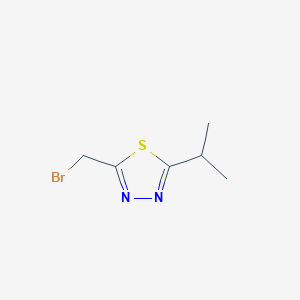


![(1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-ol](/img/structure/B2622883.png)


